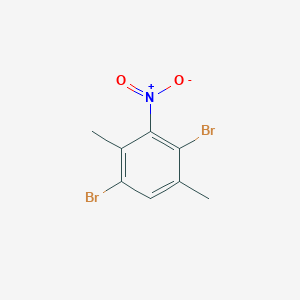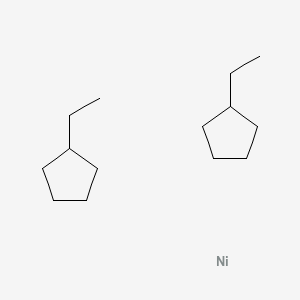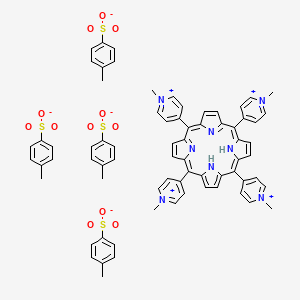![molecular formula C7H6BNO2S B12512336 Thieno[2,3-b]pyridin-5-ylboronic acid](/img/structure/B12512336.png)
Thieno[2,3-b]pyridin-5-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]pyridin-5-ylboronic acid is a heterocyclic compound that features a boronic acid functional group attached to a thieno[2,3-b]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-5-ylboronic acid typically involves the formation of the thieno[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of a thieno[2,3-b]pyridine precursor with a boronic ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridin-5-ylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions or in the presence of a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Scientific Research Applications
Thieno[2,3-b]pyridin-5-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridin-5-ylboronic acid in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to modulate G protein-coupled receptors (GPCRs) and inhibit enzymes such as tyrosyl DNA phosphodiesterase 1 and phospholipase C-δ1 . These interactions can lead to antiproliferative effects in cancer cells and other therapeutic outcomes.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the boronic acid group or other substituents.
Pyridine Boronic Acids: These compounds have a pyridine ring with a boronic acid group attached, but lack the fused thiophene ring.
Uniqueness: Thieno[2,3-b]pyridin-5-ylboronic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the thieno[2,3-b]pyridine core and the boronic acid group allows for versatile applications in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
thieno[2,3-b]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4,10-11H |
InChI Key |
BJBVFJLEMGKNBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)SC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)


![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
![4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12512299.png)
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)

![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}quinoline](/img/structure/B12512321.png)


![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12512343.png)
